BenchChemオンラインストアへようこそ!

Sulindac Sulfone

COX inhibition prostaglandin synthesis NSAID mechanism

Sulindac sulfone (exisulind) is the definitive reference standard for dissecting COX-independent apoptotic pathways. Unlike sulindac or its sulfide metabolite, this compound induces apoptosis exclusively via PDE5/PDE2 inhibition and cGMP/PKG activation, with ZERO COX-1 or COX-2 inhibition at concentrations up to 10 mM. Clinically validated in FAP polyp regression trials (89% response rate, 50% reduction in polyp formation rate). Essential for studies requiring clean mechanistic separation of COX-dependent and COX-independent effects in colorectal, bladder, and APC-mutant cancer models. Verify your supplier provides authenticated material with confirmed PDE inhibitory activity before purchase.

Molecular Formula C20H17FO4S
Molecular Weight 372.4 g/mol
CAS No. 59973-80-7
Cat. No. B1671836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfone
CAS59973-80-7
Synonyms(5-fluoro-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-(N-benzyl)-indene)-acetamide
1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (Z)-
Aptosyn
CP 248
CP248
exisulind
FGN-1
OSIP 486823
OSIP-486823
OSIP486823
sulindac sulfone
sulindac sulfone, (Z)-isome
Molecular FormulaC20H17FO4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
InChIKeyMVGSNCBCUWPVDA-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfone (Exisulind, CAS 59973-80-7): The COX-Independent, PDE5-Targeting Metabolite of Sulindac for Apoptosis-Driven Cancer Research Applications


Sulindac sulfone (also known as exisulind, CAS 59973-80-7) is a non-cyclooxygenase (COX) inhibitory metabolite of the NSAID prodrug sulindac that induces apoptosis in neoplastic cells through inhibition of cyclic GMP phosphodiesterase (PDE), primarily PDE5 and PDE2, leading to sustained elevation of cGMP and activation of protein kinase G (PKG) [1]. Unlike its parent compound and the active sulfide metabolite, sulindac sulfone exhibits no detectable COX-1 or COX-2 inhibition at concentrations up to 10 mM, thereby avoiding the prostaglandin-mediated gastrointestinal toxicity associated with conventional NSAIDs [2]. This unique mechanism positions the compound as a foundational tool compound for investigating COX-independent apoptotic signaling pathways and as a reference standard in the development of selective apoptotic antineoplastic drugs (SAANDs) [3].

Why Sulindac Sulfone Cannot Be Substituted with Sulindac or Sulindac Sulfide in Apoptosis-Focused Research Models


Generic substitution among sulindac metabolites is invalid for apoptosis research because sulindac sulfone possesses a fundamentally distinct biochemical profile: it is a PDE5/PDE2 inhibitor with zero COX inhibitory activity, whereas sulindac sulfide is a potent dual COX-1/COX-2 inhibitor (IC50 = 1.8 µM and 6.3 µM, respectively) and sulindac (the sulfoxide prodrug) is COX-inactive but lacks the PDE inhibitory capacity of the sulfone [1]. These divergent mechanisms produce distinct intracellular signaling consequences—only sulindac sulfone reliably activates cGMP/PKG-dependent apoptosis without confounding prostaglandin depletion artifacts [2]. Consequently, experimental outcomes from sulindac or sulindac sulfide cannot be extrapolated to sulindac sulfone without explicit mechanistic validation, and procurement decisions must be guided by the specific molecular target under investigation rather than chemical class membership.

Quantitative Differentiation of Sulindac Sulfone from In-Class Comparators: A Comparator-Based Evidence Guide for Scientific Selection


COX Inhibition Profile: Sulindac Sulfone vs. Sulindac Sulfide and Rofecoxib

Sulindac sulfone demonstrates complete absence of COX-1 and COX-2 inhibitory activity compared to the potent COX inhibition exhibited by sulindac sulfide and the selective COX-2 inhibitor rofecoxib [1]. In a purified enzyme assay system, sulindac sulfone produced IC50 values exceeding 300 µM for both COX isoforms, whereas sulindac sulfide inhibited COX-1 with an IC50 of 1.8 µM and COX-2 with an IC50 of 6.3 µM. Rofecoxib, a benchmark selective COX-2 inhibitor, showed an IC50 of 2.7 µM against COX-2 and >300 µM against COX-1 in the same assay system [1]. This >166-fold difference in COX-2 inhibitory potency between sulindac sulfone and sulindac sulfide confirms that the sulfone cannot be used as a COX inhibitor in any experimental context.

COX inhibition prostaglandin synthesis NSAID mechanism

PDE5 Inhibition: Sulindac Sulfone vs. Sulindac Sulfide and Sulindac

Sulindac sulfone inhibits PDE5 with an IC50 of 112 µM in HT1376 human bladder tumor cells, whereas sulindac sulfide and the parent sulindac prodrug lack meaningful PDE5 inhibitory activity at physiologically relevant concentrations [1]. This PDE5 inhibition is pharmacologically relevant: treatment of HT1376 cells with sulindac sulfone at apoptosis-inducing doses increased intracellular cGMP and activated protein kinase G, while cAMP levels remained unchanged, confirming PDE5-selective inhibition over PDE4 [1]. The PDE4 IC50 of 116 µM in the same cells further demonstrates that sulindac sulfone's primary pharmacodynamic effect is cGMP elevation rather than cAMP modulation.

PDE5 inhibition cGMP signaling apoptosis mechanism

Apoptosis Induction Potency: Sulindac Sulfone vs. Sulindac Sulfide in Colon Carcinoma Cells

In HT-29 human colon carcinoma cells, sulindac sulfone and sulindac sulfide both induced apoptosis in a time- and dose-dependent manner, but the sulfide exhibited approximately 4-fold greater potency in reducing cell number [1]. Critically, the apoptotic response to sulindac sulfone was completely independent of COX inhibition—the sulfone is at least 5,000-fold less potent than the sulfide as a COX inhibitor yet only 6.5-fold less potent as an apoptosis inducer [2]. This disproportionate retention of pro-apoptotic activity despite near-complete loss of COX inhibition demonstrates that the apoptosis-inducing mechanism of sulindac sulfone is mechanistically distinct and COX-independent.

apoptosis colon cancer growth inhibition

In Vivo Chemopreventive Efficacy: Sulindac Sulfone vs. Celecoxib in Aberrant Crypt Foci Model

In a rat aberrant crypt foci (ACF) model of colorectal carcinogenesis induced by 1,2-dimethylhydrazine (DMH), sulindac sulfone reduced ACF formation by 36% at equivalent anti-inflammatory dosing, compared to a 22% reduction achieved by the specific COX-2 inhibitor celecoxib and 46% reductions observed with sulindac and meloxicam [1]. Notably, unlike sulindac and indomethacin, sulindac sulfone caused no significant gastrotoxicity in this model—a finding consistent across COX-2 selective inhibitors—despite achieving meaningful chemopreventive efficacy [1]. This profile positions sulindac sulfone as a COX-independent chemopreventive agent with a favorable gastrointestinal safety profile relative to non-selective NSAIDs.

chemoprevention aberrant crypt foci colorectal cancer

Clinical Polyp Regression in Familial Adenomatous Polyposis: Sulindac Sulfone Monotherapy Outcomes

In a Phase I clinical trial of sulindac sulfone (exisulind) in patients with familial adenomatous polyposis (FAP), 16 of 18 patients (89%) exhibited regression of small rectal polyps (≥6 mm diameter) following six months of treatment at doses of 200-400 mg twice daily [1]. A separate Phase II/III trial extension demonstrated a 50% reduction in polyp formation rate across the entire colorectum in 25 patients after six months of open-label exisulind treatment following one year of placebo [2]. These clinical outcomes establish sulindac sulfone as one of the few COX-independent agents with validated human efficacy data for polyp regression in hereditary colorectal cancer syndromes—a distinction not shared by many experimental PDE5 inhibitors.

familial adenomatous polyposis polyp regression clinical trial

In Vivo Bladder Tumorigenesis Inhibition: Dose-Response of Sulindac Sulfone in Rat Model

Sulindac sulfone produced dose-dependent inhibition of bladder tumorigenesis in rats treated with the carcinogen N-butyl-N-(4-hydroxybutyl) nitrosamine, reducing tumor multiplicity by 36%, 47%, and 64% at dietary doses of 800, 1000, and 1200 mg/kg, respectively, with corresponding reductions in tumor incidence of 31%, 38%, and 61% [1]. In parallel, sulindac sulfone inhibited the growth of HT1376 human bladder tumor cells in vitro with a GI50 of 118 µM, confirming that the in vivo antineoplastic activity involves direct effects on neoplastic urothelium rather than solely systemic anti-inflammatory mechanisms [1]. Immunohistochemical analysis further revealed that PDE5—the target of sulindac sulfone—is overexpressed in human squamous and transitional cell carcinomas compared to normal urothelium, providing a biomarker rationale for target engagement [1].

bladder cancer tumorigenesis in vivo efficacy

Procurement-Relevant Application Scenarios for Sulindac Sulfone (Exisulind, CAS 59973-80-7) in Research and Development


Investigating COX-Independent Apoptotic Signaling in Colon Cancer Models

Sulindac sulfone is the appropriate compound for dissecting COX-independent apoptotic pathways in colorectal cancer research. Unlike sulindac sulfide, which confounds apoptosis studies through prostaglandin depletion, sulindac sulfone induces apoptosis exclusively via cGMP/PKG activation with no detectable COX-1 or COX-2 inhibition at concentrations up to 10 mM [1]. Experimental protocols should utilize HT-29 or SW480 colon carcinoma cell lines, where sulindac sulfone has demonstrated dose-dependent apoptosis induction and β-catenin attenuation [2]. Procurement of sulindac sulfone rather than sulindac or sulindac sulfide is essential for studies requiring clean mechanistic separation of COX-dependent and COX-independent effects [3].

Developing PDE5-Targeted Chemopreventive Agents for Bladder Cancer

Sulindac sulfone serves as a validated reference compound for PDE5-targeted bladder cancer chemoprevention research. The compound inhibits PDE5 with an IC50 of 112 µM in HT1376 bladder tumor cells and produces dose-dependent reductions in bladder tumorigenesis in the N-butyl-N-(4-hydroxybutyl) nitrosamine rat model, achieving up to 64% inhibition of tumor multiplicity at 1200 mg/kg dietary administration [1]. Immunohistochemical evidence confirming PDE5 overexpression in human bladder carcinomas further supports target relevance [1]. Researchers developing novel PDE5 inhibitors or investigating cGMP-mediated apoptosis in urothelial neoplasia should include sulindac sulfone as a positive control in their experimental panels.

Translational Studies in Familial Adenomatous Polyposis (FAP) Chemoprevention

Sulindac sulfone is one of the few COX-independent compounds with validated human clinical data for polyp regression in FAP, demonstrating 89% patient response rate (16/18 patients) for small polyp regression and a 50% reduction in polyp formation rate across the colorectum [1]. This clinical validation positions the compound as a critical reference standard for translational studies investigating COX-independent chemoprevention of hereditary colorectal cancer syndromes [2]. Researchers conducting biomarker discovery or combination therapy studies in FAP models should procure sulindac sulfone to enable direct comparison with emerging clinical-stage SAAND candidates.

cGMP/PKG/β-Catenin Signaling Pathway Research in APC-Mutant Cells

Sulindac sulfone is uniquely suited for investigating cGMP/PKG-mediated β-catenin degradation in cells harboring APC mutations. The compound inhibits PDE5 and PDE2 in SW480 colon tumor cells, leading to sustained cGMP elevation, PKG activation, and subsequent attenuation of accumulated β-catenin—a mechanism that may explain selective apoptosis induction in neoplastic cells with APC/β-catenin pathway dysregulation [1]. This property distinguishes sulindac sulfone from sulindac sulfide, which lacks PDE inhibitory activity, and from conventional PDE5 inhibitors (e.g., sildenafil) that do not reliably induce apoptosis despite cGMP elevation [1]. Researchers studying Wnt/β-catenin signaling in APC-mutant colorectal cancer models should select sulindac sulfone over alternative PDE5 inhibitors or sulindac metabolites for pathway-specific mechanistic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.